2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

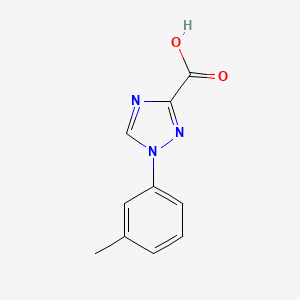

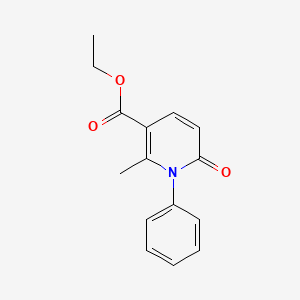

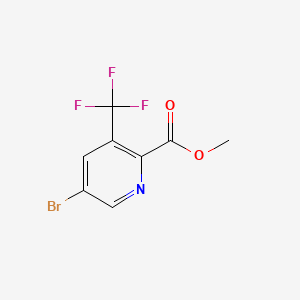

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is a carboxylic acid building block . It is a derivative of benzoic acid, which is a common antimicrobial food additive .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid consists of a benzene ring with a carboxylic acid group and a trifluoromethyl group attached to it . The exact steric and electronic properties of this compound have been studied using molecular orbital and empirical methods .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid include a melting point of 110-112°C, a predicted boiling point of 281.5±50.0 °C, and a predicted density of 1.49±0.1 g/cm3 . It is a solid at room temperature and is typically stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique

Synthesis and Evaluation for Analgesic and Antiplatelet Activities

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid has been investigated for its potential in synthesizing new compounds with significant analgesic and antiplatelet activities. A study highlighted the synthesis of a new compound incorporating this acid, demonstrating its potential as a ligand for the human cyclooxygenase-2 receptor and its effectiveness in analgesic and antiplatelet assays compared to acetylsalicylic acid. This compound showed no significant toxicity, indicating its potential for safer therapeutic applications (Caroline et al., 2019).

Role in Metabolic Pathways and Disease Mechanisms

The acid's derivatives have been studied for their metabolic pathways, showing their transformation into various metabolites with potential implications in disease mechanisms. For instance, the metabolism of isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines to benzoic acid derivatives, including those related to 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, revealed insights into their potential toxicological and carcinogenic effects (Schweinsberg et al., 1979).

Pharmacokinetic Studies and Drug Delivery

Pharmacokinetic studies of new compounds derived from 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, such as dibutyldi(4-chlorobenzohydroxamato)tin(IV), have been conducted to understand their distribution, metabolism, and excretion. These studies are crucial for developing effective drug delivery systems and optimizing therapeutic efficacy. The high-performance liquid chromatographic method validated for such studies highlights the compound's potential in antitumor applications and its significant in vivo activity (Yunlan Li et al., 2009).

Neurotoxicological Assessments

Investigations into the neurotoxicological impacts of perfluorinated compounds have indicated that derivatives of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid might affect proteins crucial for neuronal growth and synaptogenesis. This research is pivotal in understanding the environmental impacts of such compounds on brain development and function, providing insights into potential neurodevelopmental risks (Johansson et al., 2009).

Anti-inflammatory and Anti-hyperlipidemic Properties

Research into the anti-inflammatory and anti-hyperlipidemic actions of benzoic acid derivatives, including those related to 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, has shown promising results. Compounds like S-2E have demonstrated the ability to inhibit key enzymes involved in cholesterol and fatty acid biosynthesis, suggesting potential therapeutic applications in treating hypercholesterolemia and mixed hyperlipidemia (Ohmori et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-4-[2-(trifluoromethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O2/c15-12-7-8(5-6-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYZJNOSHGYDKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60691130 |

Source

|

| Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid | |

CAS RN |

1237080-49-7 |

Source

|

| Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578359.png)

![Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B578370.png)

![11-(4-(9H-carbazol-9-yl)phenyl)-12-(4,6-diphenyl-1,3,5-triaziN-2-yl)-11,12-dihydroindolo[2,3-a]carba](/img/no-structure.png)

![3-[[[3-(EthylaMino)propyl]aMino]Methyl]-4-quinolinol](/img/structure/B578377.png)

![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid](/img/structure/B578378.png)